(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves green organic chemistry methods, such as microwave radiation and ene-reduction by marine and terrestrial fungi, indicating a trend towards environmentally friendly synthesis methods. For instance, enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl) propanamide showcases a novel approach to obtaining compounds with stereogenic centers using filamentous fungi under microwave radiation (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed crystallographic information that aids in understanding the stereochemistry and conformational preferences of these molecules. For example, the X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan helped characterize its monoclinic crystal system, providing insight into the molecule's spatial arrangement (Sandoval et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving furan derivatives often engage in complex transformations, including ene-reactions and cyclization processes, to yield biologically and chemically significant structures. A notable reaction is the asymmetric alkynylation of seven-membered cyclic imines, leading to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren et al., 2014).
Physical Properties Analysis
The physical properties of compounds related to "(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide" can be inferred from studies on similar molecules, highlighting their solubility, melting points, and stability under various conditions. These properties are crucial for understanding the compound's behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, such as reactivity and the nature of chemical bonds, of furan-containing compounds, are pivotal for their applications in organic synthesis and medicinal chemistry. Investigations into the reactivity patterns, such as C-H bond activation and borylation of furans, reveal the versatility of these compounds in organic synthesis (Hatanaka et al., 2010).
Scientific Research Applications
Catalytic and Synthetic Applications
Catalytic Enantioselective Reactions : The compound is used in catalytic enantioselective aza-Reformatsky reactions with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. These reactions achieve excellent yields and high enantioselectivities, utilizing diaryl prolinol as the chiral ligand (Munck et al., 2017).
Synthesis of Chiral β-Amino Esters : Different transformations are carried out with corresponding chiral β-amino esters, preserving optical purity. This highlights the compound's role in synthesizing optically active intermediates (Munck et al., 2017).
Synthesis of Dihydrodibenzo[b,f]furo[2,3-d]oxepins : The compound aids in the synthesis of various dihydrodibenzo(b,f)furo(2,3-d)oxepin derivatives through Mn(III)-based oxidative addition processes (Maemura et al., 2012).
Pharmacological and Biological Research
Vascular Cognitive Impairment : A derivative of the compound, specifically (E)-3-(4-(((3-(3-chloro-10,11-dihydro-5H-dibenzo [b,f]azepin-5-yl)propyl)amino)methyl)phenyl)-N-hydroxy-acrylamide, shows potential in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vascular cognitive impairment (VCI) studies (Kaur et al., 2019).
Antioxidant and Antibacterial Activities : Some derivatives, such as ethyl N′-furan-2-carbonylbenzohydrazonate, synthesized from the base compound, display significant antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).
Positive Allosteric Modulator of α7 Nicotinic Receptors : 3-furan-2-yl-N-p-tolyl-acrylamide, derived from the compound, acts as a highly selective positive allosteric modulator of α7 nicotinic acetylcholine receptors and produces anxiolytic-like activity in mice (Targowska-Duda et al., 2019).
Asymmetric Transfer Hydrogenation in Water : This compound is used in the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds using an (R,R)-Ru-Ts-DPEN complex in water, indicating its potential in green chemistry applications (More & Bhanage, 2017).
In Vitro Cytotoxic Activities : Heteroarylacrylonitriles derived from the compound have been tested for their cytotoxic potency on human cancer cell lines, showing significant activity and providing insights into their potential use in cancer therapy (Sa̧czewski et al., 2004).
Future Directions
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(8-5-13-9-10-25-12-13)21-14-6-7-17-15(11-14)20(24)22-16-3-1-2-4-18(16)26-17/h1-12H,(H,21,23)(H,22,24)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEUSGBSMDXEDJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.